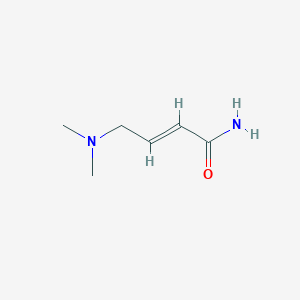

(E)-4-(Dimethylamino)but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(Dimethylamino)but-2-enamide is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Anticancer Activity

(E)-4-(Dimethylamino)but-2-enamide has been studied for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests that it may inhibit specific pathways involved in tumor growth. For instance, derivatives of this compound have been evaluated for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. Studies indicate that modifications to the dimethylamino group can enhance its efficacy against various cancer cell lines, including breast and lung cancers .

2. Drug Development

The compound is also utilized in the development of novel pharmaceuticals. Its unique structure allows for modifications that can lead to improved pharmacokinetic properties. Research has focused on creating prodrugs or analogs that enhance solubility and bioavailability, making them more effective in clinical settings. For example, formulations of this compound have been explored for their ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders .

Synthetic Chemistry

1. Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including Michael additions and nucleophilic substitutions. Researchers have developed synthetic routes that incorporate this compound into larger molecular frameworks, facilitating the creation of complex organic molecules used in pharmaceuticals and agrochemicals .

2. Catalysis

The compound has been investigated for its role in catalytic processes. It can act as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of transformations such as cross-coupling reactions. This application is particularly relevant in the synthesis of complex natural products and pharmaceutical intermediates .

Material Science

1. Polymer Chemistry

In material science, this compound is being explored for its potential use in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with desirable mechanical and thermal properties. Preliminary studies suggest that polymers derived from this compound exhibit enhanced durability and flexibility, making them suitable for applications in coatings and adhesives.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against human cancer cell lines. The results indicated that specific modifications to the dimethylamino group significantly increased cytotoxicity compared to the parent compound, highlighting its potential as a lead structure for new anticancer drugs.

Case Study 2: Synthesis of Novel Polymers

Research conducted at a leading university demonstrated the successful incorporation of this compound into a copolymer matrix. The resulting material exhibited superior thermal stability and mechanical strength compared to traditional polymers, suggesting promising applications in industrial materials.

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis of the enamide yields the parent amide or carboxylic acid, depending on conditions:

Alkylation

The double bond acts as a nucleophile in alkylation reactions:

-

Reagent : Alkyl halides (e.g., methyl iodide)

Conjugate Addition (Michael Reaction)

The enamide undergoes nucleophilic attack at the β-carbon in α,β-unsaturated carbonyl systems :

-

Reagent : Electrophiles (e.g., α,β-unsaturated ketones)

-

Selectivity : High enantioselectivity observed in catalyzed reactions .

Nucleophilicity

The dimethylamino group enhances the electron density of the double bond, making it highly reactive toward electrophiles .

Transition State

In alkylation, a six-membered cyclic transition state facilitates proton transfer, stabilizing intermediates .

Stability

The enamide is stable under anhydrous conditions but susceptible to hydrolysis in aqueous environments .

Pharmaceutical Development

-

EGFR Inhibition : Used as a scaffold in kinase inhibitors targeting epidermal growth factor receptor (EGFR) mutants .

-

Crystalline Form Optimization : Research focuses on stabilizing polymorphs for improved bioavailability .

CDK14 Inhibition

Comparison of Reactivity

| Property | Enamide | Reference Compound |

|---|---|---|

| Nucleophilicity | High (double bond) | Lower (simple amides) |

| Hydrolysis Stability | Moderate (acid/base-dependent) | High (non-enamide amides) |

| Alkylation Efficiency | Rapid (high reactivity) | Slower (less electron-rich) |

Propiedades

Fórmula molecular |

C6H12N2O |

|---|---|

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

(E)-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C6H12N2O/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3,(H2,7,9)/b4-3+ |

Clave InChI |

YLUGQOCWOPDIMD-ONEGZZNKSA-N |

SMILES |

CN(C)CC=CC(=O)N |

SMILES isomérico |

CN(C)C/C=C/C(=O)N |

SMILES canónico |

CN(C)CC=CC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.